4-methyl-N-(3-methylphenyl)-3-nitro-N-propylbenzamide
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Overview
Description
4-methyl-N-(3-methylphenyl)-3-nitro-N-propylbenzamide is an organic compound with the molecular formula C15H14N2O3. This compound is characterized by the presence of a benzamide core substituted with methyl, nitro, and propyl groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(3-methylphenyl)-3-nitro-N-propylbenzamide typically involves the nitration of a benzamide precursor followed by alkylation and acylation reactions. The nitration process introduces the nitro group into the benzamide ring, while the alkylation and acylation steps add the methyl and propyl groups, respectively. Common reagents used in these reactions include nitric acid, sulfuric acid, and alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems to optimize reaction conditions and improve yield. These systems allow for precise control of temperature, pressure, and reaction time, resulting in higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(3-methylphenyl)-3-nitro-N-propylbenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a metal catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, metal catalysts (e.g., palladium on carbon).
Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso or hydroxylamine derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzamides.
Scientific Research Applications
4-methyl-N-(3-methylphenyl)-3-nitro-N-propylbenzamide is utilized in various scientific research fields, including:
Chemistry: As a precursor for the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methyl-N-(3-methylphenyl)-3-nitro-N-propylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The nitro group can also participate in redox reactions, influencing cellular pathways and signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-methylaniline: An aniline derivative with similar structural features but different functional groups.
Thiazole derivatives: Compounds containing a thiazole ring, which exhibit diverse biological activities.
Uniqueness
4-methyl-N-(3-methylphenyl)-3-nitro-N-propylbenzamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H20N2O3 |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
4-methyl-N-(3-methylphenyl)-3-nitro-N-propylbenzamide |
InChI |
InChI=1S/C18H20N2O3/c1-4-10-19(16-7-5-6-13(2)11-16)18(21)15-9-8-14(3)17(12-15)20(22)23/h5-9,11-12H,4,10H2,1-3H3 |
InChI Key |
MNWUWDOQHPPNCS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C1=CC=CC(=C1)C)C(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] |
Origin of Product |
United States |
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